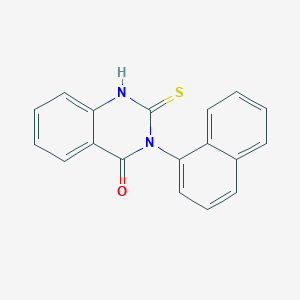

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYLLEHZXILBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350490 | |

| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22453-82-3 | |

| Record name | 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

Foreword: The Quinazolinone Scaffold - A Cornerstone in Medicinal Chemistry

The quinazolinone skeleton is a privileged heterocyclic framework that has captured the attention of medicinal chemists for decades.[1] This bicyclic system, composed of a benzene ring fused to a pyrimidine ring, is a versatile scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[2][3] Quinazolinone derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[4][5] The structural diversity that can be achieved through substitution on the quinazolinone core allows for the fine-tuning of its biological effects, making it a highly attractive starting point for drug discovery and development programs.[6] This guide focuses on a specific and promising derivative, 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one, providing a comprehensive overview of its synthesis and detailed characterization for researchers and drug development professionals.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of 3-substituted-2-mercaptoquinazolin-4(3H)-ones involves the condensation of anthranilic acid with an appropriate isothiocyanate.[7][8] In the case of our target molecule, this involves the reaction of anthranilic acid with 1-naphthyl isothiocyanate.

Reaction Rationale and Mechanistic Insight

The reaction proceeds through a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable quinazolinone ring. The choice of a polar aprotic solvent, such as ethanol, facilitates the reaction by solvating the polar intermediates.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[8]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add 1-naphthyl isothiocyanate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid.

Comprehensive Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₈H₁₂N₂OS |

| Molecular Weight | 304.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |

Thione-Thiol Tautomerism

An important structural feature of 2-mercaptoquinazolin-4(3H)-ones is their existence in a tautomeric equilibrium between the thione and thiol forms.[9] In the solid state and in most solvents, the thione form is generally favored due to its greater thermodynamic stability.[10] However, the thiol form can be important in certain chemical reactions and biological interactions.

Caption: Thione-thiol tautomerism in this compound.

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[11][12]

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3000 | N-H stretching (amide) |

| 1680-1660 | C=O stretching (amide I) |

| 1600-1580 | C=C stretching (aromatic) |

| 1350-1300 | C=S stretching (thione) |

| 1250-1200 | C-N stretching |

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[13][14]

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region corresponding to the protons of the quinazolinone and naphthyl rings.[15][16] A broad singlet corresponding to the N-H proton of the amide is also anticipated at a downfield chemical shift.[9]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0-13.0 | br s | N-H (amide) |

| 7.2-8.5 | m | Aromatic-H (quinazolinone and naphthyl) |

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[17][18]

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=S (thione) |

| ~160-165 | C=O (amide) |

| 115-150 | Aromatic-C (quinazolinone and naphthyl) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[19]

| m/z | Assignment |

| 304 | [M]⁺ |

| 271 | [M-SH]⁺ |

| 143 | [Naphthyl]⁺ |

| 119 | [Benzoyl]⁺ |

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The straightforward synthetic protocol and the detailed characterization data presented herein will be invaluable to researchers in the field of medicinal chemistry and drug development. The potent and diverse biological activities associated with the quinazolinone scaffold suggest that this particular derivative holds significant promise for further investigation as a potential therapeutic agent.[20][21] Future studies should focus on exploring its pharmacological profile, elucidating its mechanism of action, and optimizing its structure to enhance its potency and selectivity.

References

- Abou-Elmagd, W. S. I., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing.

- Abou-Elmagd, W. S. I., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.

- Anonymous. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)

- Beck, A. (n.d.).

- Bhardwaj, V., et al. (2015). A review on biological activity of quinazolinones.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Chemistry LibreTexts. (2023). 1H NMR Chemical Shift.

- Azizi, N., & Edrisi, M. (2016). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction.

- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). PMC.

- Chen, J., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

- Anonymous. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)

- Mohammadi, M. S., et al. (n.d.).

- Al-Khuzaie, M. H. H., & Majeed, H. K. (2014). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone.

- Azizi, N., & Edrisi, M. (2016). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction.

- A review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2022). YMER.

- Quinazolin-4(3H)

- Interpreting C-13 NMR Spectra. (2023).

- 1H NMR Chemical Shift. (n.d.).

- An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. (2021). Frontiers.

- Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. (2016). Chemistry Stack Exchange.

- The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. (n.d.).

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2022).

- FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots. (2017).

- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). PubMed Central.

- NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected.

- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry.

- Synthesis of some new 2,3-disubstituted-4(3H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. repository.uncw.edu [repository.uncw.edu]

- 16. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tsijournals.com [tsijournals.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 20. ijarsct.co.in [ijarsct.co.in]

- 21. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one Derivatives: A Technical Guide

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone skeleton, a fused bicyclic system of benzene and pyrimidine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Among the various classes of quinazolinone derivatives, those bearing a mercapto group at the 2-position have garnered significant attention. The introduction of a naphthyl moiety at the 3-position further enhances the lipophilicity and steric bulk of the molecule, potentially leading to altered binding affinities and novel pharmacological profiles. This guide provides an in-depth technical exploration of the synthesis and multifaceted biological activities of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one derivatives, offering insights for researchers and professionals in drug discovery and development. It has been noted that compounds containing a naphthyl radical can exhibit significant biological activity.[3]

Synthetic Strategies: Building the Core Structure

The synthesis of this compound derivatives typically commences with the reaction of anthranilic acid and 1-naphthyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by cyclization to yield the desired quinazolinone core.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold for further derivatization.

Materials:

-

Anthranilic acid

-

1-Naphthyl isothiocyanate

-

Ethanol

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of anthranilic acid and 1-naphthyl isothiocyanate in absolute ethanol.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Derivatization of the core structure is most commonly achieved at the exocyclic sulfur atom of the 2-mercapto group. This nucleophilic sulfur can be readily alkylated or acylated to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties and biological activity.

Caption: Inhibition of the COX-2 pathway by quinazolinone derivatives.

Anticonvulsant Activity

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. [4]The anticonvulsant effects of many quinazolinone derivatives are mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. [5]By potentiating the action of GABA, these compounds can reduce neuronal excitability and suppress seizures.

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

Objective: To evaluate the anticonvulsant potential of the synthesized derivatives.

Materials:

-

Synthesized this compound derivatives

-

Male albino mice (20-25 g)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Grouping: Divide the mice into groups: a control group receiving the vehicle, a positive control group receiving the standard drug, and test groups receiving different doses of the synthesized compounds.

-

Drug Administration: Administer the test compounds and standard drug intraperitoneally.

-

Induction of Seizures: After a specified time (e.g., 30 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of a compound to prevent the tonic hind limb extension is considered an indication of anticonvulsant activity. Calculate the percentage of protection in each group.

Anticancer Activity

The quest for novel anticancer agents is a continuous endeavor in medicinal chemistry, and quinazolinone derivatives have emerged as a promising class of compounds. [6][7][8]Their mechanisms of action are diverse and can involve the inhibition of various cellular targets crucial for cancer cell proliferation and survival.

One of the key targets for many anticancer quinazolinones is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. By inhibiting EGFR, these compounds can block downstream signaling pathways that promote cell growth and division.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound derivatives is still evolving, some general trends can be extrapolated from the broader class of quinazolinones:

-

Substitution at the 2-position: The nature of the substituent on the mercapto group significantly influences biological activity. The introduction of various alkyl, aryl, or heterocyclic moieties can modulate the compound's lipophilicity, steric profile, and ability to interact with biological targets.

-

The Naphthyl Group at the 3-position: The bulky and lipophilic naphthyl group is expected to play a crucial role in the overall activity profile. Its orientation and potential for π-π stacking interactions with aromatic residues in target proteins can significantly impact binding affinity.

-

Substitution on the Quinazolinone Ring: Modifications to the benzene ring of the quinazolinone core, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the molecule and influence its biological activity.

Quantitative Data Summary

| Compound ID | Biological Activity | Assay | Result (e.g., IC₅₀, Zone of Inhibition) | Reference |

| General Quinazolinones | Antimicrobial | DNA Gyrase Inhibition | Varies with substitution | [9] |

| General Quinazolinones | Anti-inflammatory | COX-2 Inhibition | Varies with substitution | [10] |

| General Quinazolinones | Anticonvulsant | MES Test | Varies with substitution | [4] |

| General Quinazolinones | Anticancer | EGFR Kinase Assay | Varies with substitution | [7] |

(Note: This table is a representative summary. Specific quantitative data for this compound derivatives would require dedicated experimental evaluation.)

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive platform for medicinal chemists.

Future research in this area should focus on:

-

Systematic derivatization: The synthesis and biological evaluation of a focused library of derivatives to establish a comprehensive structure-activity relationship.

-

Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety profiling: Assessment of the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

The continued exploration of this fascinating class of molecules is poised to yield novel drug candidates for the treatment of a variety of human diseases.

References

- [Reference to a general review on quinazoline chemistry and synthesis]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). ijarsct. Retrieved January 23, 2026, from [Link]

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2022, February 14). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis, Anti-Inflammatory and Analgesic Activity of Some New 4(3H)-quinazolinone Derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved January 23, 2026, from [Link]

-

A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity.. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Academia.edu. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W.,. (n.d.). Retrieved January 23, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 4. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of 2-Mercapto-3-Aryl-Quinazolin-4(3H)-ones: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1][2] Within this vast family, the 2-mercapto-3-aryl-quinazolin-4(3H)-one series stands out as a versatile pharmacophore, demonstrating a wide spectrum of activities including anticonvulsant, sedative-hypnotic, and antimicrobial effects.[2][3][4] This technical guide provides an in-depth exploration of the pharmacological profile of this chemical class, with a particular focus on understanding the core attributes that drive these biological responses. While we will use 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one as a representative molecule for structural discussions, this document synthesizes the broader knowledge base for the 3-aryl substituted series to provide a comprehensive overview for researchers and drug development professionals. The lipophilic nature of the quinazolinone core is thought to facilitate crossing the blood-brain barrier, making it an attractive candidate for developing agents targeting the central nervous system (CNS).[2]

Chemical Synthesis: A Versatile and Accessible Scaffold

The synthesis of 2-mercapto-3-aryl-quinazolin-4(3H)-ones is typically achieved through a straightforward and efficient condensation reaction. The most common approach involves the reaction of anthranilic acid with an appropriate aryl isothiocyanate. In the context of our representative molecule, this would be 1-naphthyl isothiocyanate.

A generalized synthetic protocol is as follows:

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Equimolar amounts of anthranilic acid and the selected aryl isothiocyanate (e.g., 1-naphthyl isothiocyanate) are prepared.

-

Solvent and Catalyst: The reactants are typically dissolved in a suitable solvent such as ethanol. A catalytic amount of a base, like triethylamine, can be added to facilitate the reaction.

-

Reflux: The reaction mixture is heated under reflux for a period of 3 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The resulting precipitate is collected by filtration.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final 2-mercapto-3-aryl-quinazolin-4(3H)-one.

This synthetic accessibility allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties.

Caption: General synthetic workflow for 2-mercapto-3-aryl-quinazolin-4(3H)-ones.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant body of research highlights the anticonvulsant potential of quinazolinone derivatives.[1][3][5] The historical sedative-hypnotic methaqualone, a quinazolinone derivative, was also noted for its anticonvulsant properties.[2] The mechanism of action is often attributed to the modulation of GABAergic neurotransmission.[6]

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant efficacy of these compounds is typically assessed using well-established rodent models of epilepsy.

-

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. The test involves inducing a seizure through corneal or auricular electrical stimulation. The ability of a test compound to prevent the tonic hind limb extension phase of the seizure is a key indicator of efficacy.

-

Pentylenetetrazole (PTZ)-Induced Seizure Test: The PTZ test is a model for absence seizures and is particularly sensitive to drugs that enhance GABAergic transmission.[6] Animals are administered a subcutaneous injection of PTZ, a GABA-A receptor antagonist, which induces clonic-tonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.

Step-by-Step Anticonvulsant Screening Protocol (PTZ Model):

-

Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into control and test groups.

-

Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally at various doses. The control group receives only the vehicle. A standard anticonvulsant drug (e.g., diazepam) is used as a positive control.

-

Seizure Induction: After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 80 mg/kg) is administered subcutaneously.

-

Observation: Animals are observed for the onset and severity of seizures for a defined period (e.g., 30 minutes). The absence of clonic seizures is considered a measure of protection.

-

Data Analysis: The percentage of protection in each group is calculated, and the median effective dose (ED₅₀) can be determined.

Caption: Experimental workflow for anticonvulsant screening using the PTZ model.

Mechanism of Action: Targeting the GABA-A Receptor

The anticonvulsant effects of many quinazolinone derivatives are believed to be mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[7] These compounds can act as positive allosteric modulators, enhancing the effect of GABA at the receptor, which leads to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[6]

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Sedative-Hypnotic Effects: A Legacy of CNS Depression

The sedative-hypnotic properties of the quinazolinone scaffold were famously embodied by methaqualone, which acts as a CNS depressant.[2] This activity is closely linked to the anticonvulsant effects and is also primarily attributed to the potentiation of GABA-A receptor function.[7]

Evaluation of Sedative-Hypnotic Activity

Standard behavioral tests in rodents are employed to assess the sedative-hypnotic potential of new chemical entities.

-

Loss of Righting Reflex: This is a common indicator of hypnosis. Animals are administered the test compound, and the time until they lose their righting reflex (i.e., are unable to right themselves when placed on their back) and the duration of this loss are recorded.

-

Potentiation of Pentobarbital-Induced Sleep: Test compounds are administered prior to a sub-hypnotic dose of pentobarbital. A significant increase in the duration of sleep compared to the control group indicates a sedative-hypnotic effect.

Table 1: Representative Sedative-Hypnotic Data for Quinazolinone Derivatives

| Compound Class | Test Model | Observation | Reference |

| Quinazolinones | Anxiolytic and Anti-depressive action | Anxiolysis without sedative-hypnotic side effects in rodent models. | [8] |

| Methaqualone Analogues | GABAA Receptor Agonism | Potentiation of GABAergic activity leading to sedative and hypnotic effects. | [7] |

Antibacterial Activity: A Broad-Spectrum Potential

Derivatives of 2-mercapto-quinazolin-4(3H)-one have demonstrated promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[4][9][10] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

In Vitro Antibacterial Screening

The antibacterial efficacy of these compounds is typically determined using standard microbiological assays.

-

Disc Diffusion Method: This method provides a qualitative assessment of antibacterial activity. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The diameter of the zone of inhibition around the disc is measured after incubation.

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate, which is then inoculated with the test bacterium.

Table 2: Representative Antibacterial Activity of 2-Mercapto-Quinazolin-4(3H)-one Derivatives

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Gram-negative | 28 - >50 | [10] |

| Escherichia coli | Gram-negative | 26 - >50 | [10] |

| Bacillus subtilis | Gram-positive | 26 - >50 | [10] |

| Staphylococcus aureus | Gram-positive | 28 - 46 | [10] |

Note: The MIC values are presented as a range observed for a series of derivatives in the cited study.

The mechanism of antibacterial action for quinazolinones is not as clearly defined as their CNS effects but may involve the inhibition of essential bacterial enzymes. For some quinoline derivatives, inhibition of DNA gyrase and topoisomerase IV has been proposed.[4]

Conclusion and Future Directions

The 2-mercapto-3-aryl-quinazolin-4(3H)-one scaffold represents a highly promising and synthetically accessible platform for the discovery of novel therapeutic agents. The well-documented anticonvulsant and sedative-hypnotic activities, primarily mediated through the modulation of the GABA-A receptor, underscore their potential for treating CNS disorders. Furthermore, their broad-spectrum antibacterial properties offer a potential avenue for the development of new anti-infective drugs.

Future research should focus on elucidating the precise structure-activity relationships, particularly the influence of the 3-aryl substituent on the potency and selectivity of these pharmacological effects. The exploration of the 3-(1-naphthyl) substitution and other bulky aromatic groups could lead to the discovery of compounds with enhanced efficacy and improved pharmacokinetic profiles. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design and development of the next generation of quinazolinone-based therapeutics.

References

-

Jain, S., & Pathak, D. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Reddy, C. S., et al. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science. Available at: [Link]

- Bhandari, S., et al. (2008). Anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-yl]-2-styryl quinazoline-4(3H)-ones. Pharmacologyonline.

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Available at: [Link]

- Kumar, A., et al. (2021). Electronegativity in Substituted-4(H)

- Usifoh, C. O., & Scriba, G. K. (2000).

- (n.d.). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines.

- (n.d.). Antihistaminic and sedative-hypnotic activity of compounds I-X.

-

Tyurenkov, I. N., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

-

Ioniță, E. I., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

-

Bhandari, S., et al. (2008). ANTICOVULSANT ACTIVITIES OF SOME NOVEL 3-[5-SUBSTITUTED 1, 3, 4-THIADIAZOLE-YL]. Pharmacologyonline. Available at: [Link]

Sources

- 1. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 7. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijarsct.co.in [ijarsct.co.in]

2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one: A Technical Guide to a Promising Anticancer Scaffold

Foreword: The Quinazolinone Core in Oncology

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. In the realm of oncology, the quinazolinone nucleus is particularly significant, with several approved drugs, such as gefitinib and erlotinib, targeting key signaling pathways in cancer progression. The versatility of the quinazolinone ring system, especially its amenability to substitution at various positions, allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet underexplored derivative, 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one, and elucidates its potential as a next-generation anticancer agent. While direct extensive studies on this particular molecule are nascent, a wealth of data on analogous compounds provides a strong rationale for its investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, proposed mechanisms of action, and a roadmap for its preclinical evaluation.

Rationale for Investigation: The Significance of the N-3 Naphthyl Substituent

The anticancer activity of 2-mercapto-quinazolin-4(3H)-one derivatives is profoundly influenced by the nature of the substituent at the N-3 position. Structure-activity relationship (SAR) studies have demonstrated that both aliphatic and aromatic substitutions at this position can modulate the cytotoxic potential of the molecule. For instance, derivatives with methyl and phenyl groups at the N-3 position have exhibited significant anticancer effects. The introduction of a bulky, lipophilic 1-naphthyl group at this position is hypothesized to enhance the molecule's interaction with hydrophobic pockets within its biological targets, potentially leading to increased potency and a distinct pharmacological profile. The extended aromatic system of the naphthyl ring may facilitate stronger π-π stacking interactions with amino acid residues in target proteins, thereby enhancing its inhibitory activity.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that can be achieved through established synthetic routes for 2-mercapto-3-substituted-quinazolin-4(3H)-ones. A common and efficient method involves the reaction of anthranilic acid with 1-naphthyl isothiocyanate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Anthranilic acid

-

1-Naphthyl isothiocyanate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Activated charcoal

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Büchner funnel and flask

-

Melting point apparatus

-

FT-IR spectrometer

-

¹H NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add 1-naphthyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The intermediate, 2-mercapto-3-(1-naphthyl)-2,3-dihydroquinazolin-4(1H)-one, may precipitate out. Filter the solid and wash with cold ethanol.

-

Cyclization: The isolated intermediate is then subjected to cyclization. This can be achieved by heating in the presence of a catalytic amount of concentrated hydrochloric acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water. The purity of the final compound should be assessed by melting point determination and chromatographic techniques.

-

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods:

-

FT-IR: To identify characteristic functional groups (C=O, C=S, N-H, aromatic C-H).

-

¹H NMR: To determine the number and environment of protons in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Diagram: Synthetic Pathway

Caption: General synthetic route for this compound.

Preclinical Evaluation of Anticancer Potential

A systematic preclinical evaluation is crucial to determine the anticancer efficacy of this compound. This involves a series of in vitro and in vivo studies to assess its cytotoxicity, mechanism of action, and therapeutic potential.

In Vitro Cytotoxicity Screening

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines.[1] This provides preliminary data on its potency and cancer cell type selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Table 1: Hypothetical IC₅₀ Values for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.5 |

| HCT116 | Colon | 18.9 |

| HeLa | Cervical | 25.1 |

| Normal Fibroblasts | Non-cancerous | >100 |

Elucidation of the Mechanism of Action

Understanding how a compound exerts its anticancer effects is critical for its further development. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle arrest.

3.2.1. Apoptosis Induction

Apoptosis is a key mechanism by which many chemotherapeutic agents kill cancer cells. Several assays can be used to detect and quantify apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Diagram: Apoptosis Detection Workflow

Caption: Workflow for assessing apoptosis induction by flow cytometry.

3.2.2. Cell Cycle Analysis

Many anticancer drugs inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Potential Molecular Targets

Quinazolinone derivatives are known to inhibit various protein kinases, which are often dysregulated in cancer. The bulky naphthyl group of the title compound may confer selectivity towards specific kinase targets.

Potential Targets for Investigation:

-

Epidermal Growth Factor Receptor (EGFR): A well-established target for quinazoline-based drugs.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, a critical process for tumor growth and metastasis.

-

Src Family Kinases: A group of non-receptor tyrosine kinases implicated in various cancer-related signaling pathways.

Experimental Approach: Kinase Inhibition Assays

Commercially available kinase assay kits can be used to screen the inhibitory activity of this compound against a panel of purified kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Diagram: Potential Signaling Pathway Inhibition

Caption: Hypothesized inhibition of key oncogenic signaling pathways.

In Vivo Efficacy Studies

Promising results from in vitro studies should be validated in animal models of cancer. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor efficacy of new compounds.

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the mice to different treatment groups: vehicle control, positive control (a standard chemotherapeutic drug), and different doses of this compound. Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

-

Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Future Directions and Conclusion

While this compound remains a relatively unexplored molecule, the strong anticancer potential of the quinazolinone scaffold, coupled with the favorable physicochemical properties of the 1-naphthyl substituent, makes it a highly promising candidate for further investigation. The technical guide provided here outlines a clear path for its synthesis, characterization, and comprehensive preclinical evaluation. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and optimizing its structure to enhance its therapeutic index. The insights gained from such studies will be invaluable in determining the clinical translatability of this promising anticancer agent.

References

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 124, 539-555. [Link]

-

Hameed, A., et al. (2018). Quinazoline and Quinazolinone as Important Scaffolds in Therapeutic and Medicinal Chemistry. Current Pharmaceutical Design, 24(21), 2413-2434. [Link]

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

-

Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

-

Voskoglou-Nomikos, T., et al. (2003). Clinical drug development for cancer therapy: the 15-year experience of the European Organization for Research and Treatment of Cancer (EORTC) New Drug Development Program. Critical Reviews in Oncology/Hematology, 48(3), 251-267. [Link]

-

Yunus, M. H. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

-

Abdel-Aziem, A., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 846-855. [Link]

-

El-Azab, A. S., et al. (2013). Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs. European Journal of Medicinal Chemistry, 64, 418-428. [Link]

-

Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to the Antibacterial Properties of 2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive investigation into the antibacterial properties of a specific derivative, 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one. We will delve into the synthetic rationale, detailed methodologies for evaluating its antibacterial efficacy, elucidate its primary mechanism of action through inhibition of bacterial DNA gyrase, and discuss its cytotoxic profile. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antibacterial drugs.

Introduction: The Quinazolinone Scaffold in Antibacterial Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, notably, antimicrobial properties.[3][4] The structural versatility of the quinazolinone ring allows for substitutions at various positions, leading to a diverse library of compounds with tailored biological functions.[5]

The 2-mercapto-4(3H)-quinazolinone derivatives, in particular, have garnered significant attention for their potent antibacterial and antifungal activities.[1] The introduction of a thiol group at the C2 position and an aryl substituent at the N3 position have been shown to be critical for their antimicrobial efficacy. This guide focuses on the 3-(1-naphthyl) substituted analog, exploring the scientific rationale behind its design and its potential as a lead compound in the fight against bacterial infections. The larger aromatic surface area of the naphthyl group is hypothesized to enhance binding interactions with the target enzyme, potentially leading to increased potency.

Synthesis of this compound

The synthesis of the title compound follows a well-established and robust chemical pathway, commencing from readily available starting materials. The core synthetic strategy involves the cyclocondensation of anthranilic acid with an appropriate isothiocyanate.

Synthetic Pathway Rationale

The chosen synthetic route is favored for its efficiency and the high purity of the resulting product. The reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of anthranilic acid in a suitable solvent such as ethanol or a deep eutectic solvent for a greener approach.

-

Addition of Isothiocyanate: To the stirred solution, add one equivalent of 1-naphthyl isothiocyanate.

-

Reflux: Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the pure this compound.[1]

In Vitro Antibacterial Activity Assessment

A crucial step in the evaluation of any potential antibacterial agent is the determination of its in vitro efficacy against a panel of clinically relevant bacterial strains. The following standardized methods are recommended.

Bacterial Strains

A representative panel of both Gram-positive and Gram-negative bacteria should be used. Commonly employed strains include:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method provides a preliminary assessment of the antibacterial activity.

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending freshly grown colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (MHA) plate using a sterile cotton swab.[6][7]

-

Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.[8] A solvent control disc and a disc with a standard antibiotic (e.g., Ciprofloxacin) should be included.[9]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[11][12]

-

Inoculum Preparation and Addition: Prepare a standardized bacterial inoculum as described for the disk diffusion method and further dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10] Add the bacterial suspension to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.[11]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[12][14]

Illustrative Antibacterial Activity Data

While specific data for the 1-naphthyl derivative is not publicly available, the following table presents representative MIC values for closely related 2-mercapto-3-aryl-quinazolin-4(3H)-one derivatives against common bacterial strains to illustrate the expected potency.

| Compound (3-Aryl Substituent) | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| Phenyl | 16 | 32 | 64 | >128 | [15] |

| 4-Chlorophenyl | 8 | 16 | 32 | 64 | [15] |

| 4-Methoxyphenyl | 16 | 32 | 64 | 128 | [16] |

| Ciprofloxacin (Control) | ≤1 | ≤1 | ≤1 | ≤1 | [15] |

Mechanism of Action: Targeting Bacterial DNA Gyrase

The structural similarity of quinazolinones to fluoroquinolone antibiotics suggests a comparable mechanism of action, primarily the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[17][18] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

The Role of DNA Gyrase

DNA gyrase is a heterotetrameric enzyme (GyrA₂GyrB₂) that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.

DNA Gyrase Supercoiling Inhibition Assay

To experimentally validate the inhibition of DNA gyrase by this compound, a cell-free enzymatic assay can be performed, often using a commercially available kit.

Caption: Schematic of the DNA gyrase supercoiling inhibition assay.

Protocol (based on TopoGEN's E. coli DNA Gyrase Assay Kit):

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.[19]

-

Addition of Inhibitor: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction tubes. A DMSO control and a positive control inhibitor (e.g., novobiocin) should be included.

-

Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase to each tube.[20][21]

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Termination and Analysis: Stop the reaction by adding a stop buffer/loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Result Interpretation: In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the agarose gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Alternative Mechanisms

While DNA gyrase is a primary target, some quinazolinone derivatives have also been reported to interact with other bacterial targets, such as penicillin-binding proteins (PBPs), which are involved in cell wall synthesis.[5][17] This suggests that some compounds within this class may possess a multi-targeted mechanism of action, which could be advantageous in overcoming resistance.

Cytotoxicity Assessment

To be considered a viable drug candidate, a compound must exhibit selective toxicity towards bacteria with minimal effects on human cells. A preliminary assessment of cytotoxicity can be performed using in vitro cell-based assays.

Cell Line Selection

The human hepatocellular carcinoma cell line (HepG2) is a commonly used model for in vitro cytotoxicity studies due to its well-characterized nature and relevance to liver metabolism and toxicity.[22][23]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[24][25]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.[23][26] Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

Expected Cytotoxicity Profile

Quinazolinone derivatives generally exhibit a range of cytotoxicities. For a promising antibacterial lead, the IC₅₀ against a human cell line should be significantly higher than its MIC against the target bacteria, indicating a favorable therapeutic window. Some quinazolinone derivatives have shown IC₅₀ values greater than 100 µM against HepG2 cells, suggesting low cytotoxicity.[3]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antibacterial agents. Its straightforward synthesis, coupled with the established antibacterial potential of the quinazolinone class, makes it an attractive candidate for further investigation. The primary mechanism of action is likely the inhibition of bacterial DNA gyrase, a validated and effective drug target.

Future research should focus on:

-

Synthesis and confirmation of the specific 1-naphthyl derivative and a broader range of analogs to establish a comprehensive structure-activity relationship (SAR).

-

Extensive in vitro antibacterial testing against a wider panel of clinical isolates, including multidrug-resistant strains.

-

In-depth mechanistic studies to confirm DNA gyrase inhibition and explore potential secondary targets.

-

Comprehensive toxicological evaluation using a broader range of human cell lines and eventually in vivo models.

-

Pharmacokinetic profiling to assess the drug-like properties of the most potent compounds.

By systematically addressing these areas, the therapeutic potential of this compound and its derivatives can be fully elucidated, potentially leading to the development of a new generation of much-needed antibacterial drugs.

References

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link].

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link].

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link].

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC. Available at: [Link].

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available at: [Link].

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. Available at: [Link].

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Available at: [Link].

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link].

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].

-

Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. Available at: [Link].

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link].

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link].

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link].

-

Cytotoxic assessment of liver cancer cells (HepG2) with raw, functionalized multiwalled carbon nanotubes and their comparison with nanohydroxyapatite. Journal of King Saud University - Science. Available at: [Link].

-

Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI. Available at: [Link].

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link].

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link].

-

Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology pictures. Available at: [Link].

-

Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. NIH. Available at: [Link].

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link].

-

Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers. Available at: [Link].

-

Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link].

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link].

-

Cytotoxic assessment of liver cancer cells (HepG2) with raw, functionalized multiwalled carbon nanotubes and their. Journal of King Saud University - Science. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. asm.org [asm.org]

- 8. m.youtube.com [m.youtube.com]

- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 18. mdpi.com [mdpi.com]

- 19. topogen.com [topogen.com]

- 20. topogen.com [topogen.com]

- 21. TOPOGEN INC E. coli DNA Gyrase, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 22. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cytotoxic assessment of liver cancer cells (HepG2) with raw, functionalized multiwalled carbon nanotubes and their comparison with nanohydroxyapatite - Journal of King Saud University - Science [jksus.org]

- 25. jksus.org [jksus.org]

- 26. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one as a Targeted Dihydrofolate Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one as a promising dihydrofolate reductase (DHFR) inhibitor. Dihydrofolate reductase is a clinically validated and critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a prime target for anticancer and antimicrobial therapies.[1][2] The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[3][4][5] This guide will delve into the rationale behind the design of this specific molecule, its proposed mechanism of action, a detailed synthetic pathway, and robust protocols for its evaluation as a DHFR inhibitor and potential anticancer agent. We will explore the structure-activity relationships (SAR) that underpin its design and the experimental workflows required to validate its therapeutic potential.

Introduction: The Rationale for Targeting DHFR with Novel Quinazolinones

Dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital one-carbon carrier in the biosynthesis of purines, thymidylate, and several amino acids.[2] The inhibition of DHFR leads to a depletion of the THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[6] This mechanism is the cornerstone of classical antifolate drugs like methotrexate. However, the development of drug resistance and issues with toxicity have necessitated the search for novel, non-classical DHFR inhibitors with improved pharmacological profiles.[6]

The 4(3H)-quinazolinone core is a key pharmacophore found in a variety of biologically active compounds, including those with anticancer properties.[4][7] Its structural resemblance to the native pteridine ring of folic acid allows it to effectively bind to the active site of DHFR.[8] The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been the subject of extensive research, with modifications at the 2- and 3-positions yielding compounds with potent DHFR inhibitory activity.[9][10]

The design of This compound is predicated on established structure-activity relationship (SAR) principles for this class of inhibitors. The bulky, hydrophobic 1-naphthyl group at the 3-position is hypothesized to enhance binding affinity within the hydrophobic pocket of the DHFR active site, potentially leading to increased potency and selectivity.

Proposed Mechanism of Action: Competitive Inhibition of DHFR

This compound is designed to act as a competitive inhibitor of DHFR. It is expected to bind to the active site of the enzyme, competing with the endogenous substrate, dihydrofolate. The binding is anticipated to be stabilized by a network of interactions with key amino acid residues in the active site.

Key Interactions (Hypothesized):

-

Hydrogen Bonding: The quinazolinone core, with its nitrogen and oxygen atoms, can form crucial hydrogen bonds with amino acid residues such as Asp27 and Ser59 in the DHFR active site.

-